molecular formula C10H15NSi B1177362 3,4-Ethylenedioxythiophene CAS No. 126212-50-1

3,4-Ethylenedioxythiophene

Cat. No.: B1177362
CAS No.: 126212-50-1
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Description

3,4-Ethylenedioxythiophene is an organosulfur compound with the chemical formula C(_6)H(_6)O(_2)S. It is a colorless, viscous liquid that is primarily used as a monomer in the synthesis of conductive polymers. The compound consists of a thiophene ring substituted at the 3 and 4 positions with an ethylene glycolyl unit. It is a key precursor to poly(this compound), a highly stable and conductive polymer used in various applications, including electrochromic displays, photovoltaics, and sensors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-ethylenedioxythiophene typically involves the reaction of 2,3-butanedione, trimethyl orthoformate, and ethylene glycol to form the dioxane ring. This is followed by sulfidization with elemental sulfur to produce the thiophene ring . Another common method involves replacing the 3,4-dimethoxy group of thiophene with ethylene glycol or glycerol residues, followed by cyclization .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 3,4-Ethylenedioxythiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the most significant reactions is its oxidation to form poly(this compound), a conductive polymer .

Common Reagents and Conditions:

Major Products: The primary product of the oxidation reaction is poly(this compound), a highly conductive polymer with applications in various electronic devices .

Mechanism of Action

The mechanism of action of 3,4-ethylenedioxythiophene primarily involves its conversion to poly(this compound) through oxidation. The process begins with the formation of a radical cation, which attacks a neutral this compound molecule, followed by deprotonation and further polymerization steps. This results in the formation of a highly conductive polymer with excellent stability and electrical properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to form highly conductive polymers with excellent stability and environmental resistance. Its ethylene glycolyl substitution enhances its solubility and processability compared to other thiophene derivatives .

Properties

CAS No.

126212-50-1

Molecular Formula

C10H15NSi

Molecular Weight

0

Origin of Product

United States

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